molecular formula C13H16FNO3 B257248 2-Morpholin-4-ylethyl 3-fluorobenzoate

2-Morpholin-4-ylethyl 3-fluorobenzoate

Cat. No. B257248
M. Wt: 253.27 g/mol
InChI Key: ZPQDCMRGFXWBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholin-4-ylethyl 3-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and contains a morpholine ring and a fluorine atom.

Scientific Research Applications

2-Morpholin-4-ylethyl 3-fluorobenzoate has several potential applications in scientific research. One of the significant applications is in the field of medicinal chemistry. This compound has shown promising results in inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-ylethyl 3-fluorobenzoate is not well understood. However, it is believed to work by inhibiting specific enzymes that are involved in the growth of cancer cells and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-Morpholin-4-ylethyl 3-fluorobenzoate has several biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-Morpholin-4-ylethyl 3-fluorobenzoate in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under standard laboratory conditions. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-Morpholin-4-ylethyl 3-fluorobenzoate. One of the significant areas of research is in the development of new anti-cancer drugs. Another area of research is in the development of new anti-inflammatory drugs. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields of research.
Conclusion:
In conclusion, 2-Morpholin-4-ylethyl 3-fluorobenzoate is a chemical compound that has several potential applications in scientific research. Its ease of synthesis and stability make it an attractive compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of 2-Morpholin-4-ylethyl 3-fluorobenzoate involves the reaction of 3-fluorobenzoic acid with morpholine and ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain the pure form of 2-Morpholin-4-ylethyl 3-fluorobenzoate.

properties

Product Name

2-Morpholin-4-ylethyl 3-fluorobenzoate

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

2-morpholin-4-ylethyl 3-fluorobenzoate

InChI

InChI=1S/C13H16FNO3/c14-12-3-1-2-11(10-12)13(16)18-9-6-15-4-7-17-8-5-15/h1-3,10H,4-9H2

InChI Key

ZPQDCMRGFXWBSC-UHFFFAOYSA-N

SMILES

C1COCCN1CCOC(=O)C2=CC(=CC=C2)F

Canonical SMILES

C1COCCN1CCOC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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